molecular formula C9H9F4N B13324325 2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine

2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine

Cat. No.: B13324325
M. Wt: 207.17 g/mol
InChI Key: YGIHVJXYBOLZDZ-UHFFFAOYSA-N
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Description

2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine is a chemical compound with the molecular formula C9H9F4N. It is known for its unique structure, which includes a fluorine atom and a trifluoromethyl group attached to a phenyl ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a fluorinating agent, followed by reductive amination. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of the fluorinating agents and the potential hazards associated with the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amines or alcohols.

Scientific Research Applications

2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: This compound is used in the study of enzyme interactions and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(trifluoromethyl)phenyl]ethan-1-amine
  • (1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
  • 2-(4-fluorophenyl)ethan-1-amine

Uniqueness

2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various research applications.

Properties

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

2-fluoro-1-[4-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H9F4N/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h1-4,8H,5,14H2

InChI Key

YGIHVJXYBOLZDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CF)N)C(F)(F)F

Origin of Product

United States

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